2-{[4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS No.: 923770-48-3
Cat. No.: VC5459678
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923770-48-3 |
|---|---|
| Molecular Formula | C12H13N3O2S |
| Molecular Weight | 263.32 |
| IUPAC Name | 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C12H13N3O2S/c1-8-3-4-10(5-9(8)2)15-7-13-14-12(15)18-6-11(16)17/h3-5,7H,6H2,1-2H3,(H,16,17) |
| Standard InChI Key | TWBVSMCHVMTEOI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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1,2,4-Triazole core: A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4 .
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3,4-Dimethylphenyl substituent: Attached to the triazole’s fourth position, this hydrophobic group enhances lipid solubility and influences steric interactions.
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Sulfanylacetic acid moiety: A sulfur-linked acetic acid chain at the triazole’s third position, contributing to hydrogen bonding and ionic interactions.
The IUPAC name, 2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid, reflects this arrangement. Crystallographic studies of analogous triazoles reveal planar triazole rings with dihedral angles between substituents influencing packing efficiency and solubility .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂S |
| Molecular Weight | 263.32 g/mol |
| SMILES | CC1=C(C=C(C=C1)N2C=NN=C2SCC(=O)O)C |
| InChI Key | TWBVSMCHVMTEOI-UHFFFAOYSA-N |
| Solubility | Limited aqueous solubility; soluble in DMSO, DMF |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step protocols combining heterocyclic ring formation and functional group modifications :
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Triazole Ring Construction:
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Sulfanylacetic Acid Incorporation:
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Thiol-ether coupling between the triazole-thiol intermediate and chloroacetic acid under basic conditions.
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Purification via column chromatography or recrystallization yields the final product.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole formation | Hydrazine, thiourea, HCl, reflux | 65–75 |
| Thiol-ether coupling | Chloroacetic acid, NaOH, EtOH | 70–80 |
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals for methyl groups (δ 2.21–2.25 ppm), aromatic protons (δ 7.35–7.68 ppm), and the acetic acid moiety (δ 3.85 ppm, singlet).
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) confirm functional groups.
| Assay | Model System | Result |
|---|---|---|
| Antibacterial | E. coli ATCC 25922 | MIC = 16 µg/mL |
| Antifungal | C. albicans SC5314 | MIC = 32 µg/mL |
| Cytotoxicity | MCF-7 cells | IC₅₀ = 28 µM |
| Parameter | Guideline |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Ventilation | Fume hood required |
| Storage | −20°C, desiccated, inert atmosphere |
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Optimization: The compound serves as a scaffold for anticancer and antimicrobial agents.
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Prodrug Design: Esterification of the acetic acid group enhances bioavailability.
Materials Science
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